N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

GlyT inhibitor design N-methylglycine SAR physicochemical property optimization

N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (CAS 345710-87, molecular formula C₁₄H₁₁ClF₃N₃O₂, MW ~345.7 g/mol) is a synthetic trisubstituted pyrimidine derivative belonging to the N-methylglycine (sarcosine) conjugate class. The compound features a 3-chlorophenyl group at the pyrimidine 6-position, a trifluoromethyl group at the 4-position, and an N-methylglycine moiety linked via the pyrimidine 2-amino position.

Molecular Formula C14H11ClF3N3O2
Molecular Weight 345.70 g/mol
Cat. No. B12451734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Molecular FormulaC14H11ClF3N3O2
Molecular Weight345.70 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H11ClF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-3-2-4-9(15)5-8/h2-6H,7H2,1H3,(H,22,23)
InChIKeyDTWFBHRXTFEPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine – Core Identity and Pharmacological Class


N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (CAS 345710-87, molecular formula C₁₄H₁₁ClF₃N₃O₂, MW ~345.7 g/mol) is a synthetic trisubstituted pyrimidine derivative belonging to the N-methylglycine (sarcosine) conjugate class [1]. The compound features a 3-chlorophenyl group at the pyrimidine 6-position, a trifluoromethyl group at the 4-position, and an N-methylglycine moiety linked via the pyrimidine 2-amino position. Preclinical mechanistic annotation indicates its primary pharmacological role as a glycine transporter (GlyT) inhibitor, with additional potential for nicotinamide N-methyltransferase (NNMT) inhibition based on the broader chemotype [2]. The compound is commercially available from specialty chemical suppliers for research use only.

Why N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine Cannot Be Replaced by Generic Glycine Transporter Inhibitors


Generic glycine transporter inhibitors (e.g., sarcosine, bitopertin, Org 24598) and closely related pyrimidine-based analogs (e.g., the non-methyl glycine congener or positional chloro isomers) exhibit divergent potency, selectivity, and physicochemical profiles that preclude simple interchange. The N-methyl substitution on the glycine moiety of this compound distinguishes it from the primary amine glycine analog (CAS 331,68378) by modulating hydrogen-bond donor capacity, metabolic vulnerability to sarcosine dehydrogenase, and passive membrane permeability [1]. Furthermore, the 3-chlorophenyl regioisomer at the pyrimidine 6-position imposes a unique steric and electronic environment within the GlyT1 binding pocket, producing a selectivity fingerprint that cannot be recapitulated by 2-chloro or 4-chloro isomers [1][2]. The quantitative evidence below delineates these non-interchangeable performance parameters for procurement decision-making.

Quantitative Differentiation Evidence: N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine vs. Closest Analogs


N-Methyl vs. Primary Amine Glycine Moiety: Impact on Hydrogen-Bond Donor Count and Predicted Permeability

The target compound carries an N-methyl substitution on the glycine moiety, reducing the hydrogen-bond donor (HBD) count by one relative to the primary amine glycine analog (N-[6-(3-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine, DT103, CAS 331,68378) [1]. In glycine transporter inhibitor medicinal chemistry, HBD count is a critical determinant of CNS penetration, as exemplified by the GlyT1 clinical candidate PF-03463275 (HBD = 0, Ki = 11.6 nM) [2]. The N-methyl modification is therefore expected to enhance passive blood-brain barrier permeability relative to the des-methyl analog, which is a key procurement criterion for neuroscience-focused screening cascades.

GlyT inhibitor design N-methylglycine SAR physicochemical property optimization sarcosine analog

Positional Isomer Differentiation: 3-Chlorophenyl vs. 4-Chlorophenyl and 2-Chlorophenyl Regioisomers

The 3-chlorophenyl (meta-chloro) substitution pattern on the pyrimidine 6-position of the target compound defines a distinct steric trajectory compared to the 4-chlorophenyl (para-chloro) analog (CAS 1820711-69-0) and the 2-chlorophenyl (ortho-chloro) analog (CAS 345,71087, DT106). Meta-substituted phenyl rings project the chlorine atom into a region of the GlyT1 orthosteric site that interacts with a hydrophobic sub-pocket characterized by residues such as Phe319 and Leu291 (human GlyT1b numbering), whereas para-substitution directs the chlorine toward a solvent-exposed region, compromising binding enthalpy [1][2]. In the structurally analogous 2,4,5-trisubstituted pyrimidine GlyT inhibitor series, a single chlorine positional shift from meta to para was reported to reduce GlyT1 inhibitory potency by approximately 5- to 10-fold [2]. Although direct comparative IC₅₀ data for the target compound vs. its 4-chloro isomer are not publicly available, class-level SAR strongly predicts superior target engagement for the 3-chloro regioisomer.

regioisomer selectivity chlorophenyl substitution GlyT binding pocket structure-activity relationship

Trifluoromethyl Group Contribution: Metabolic Stability and Target Residence Time vs. Methyl or H Analogs

The trifluoromethyl (-CF₃) substituent at the pyrimidine 4-position of the target compound provides three key differentiation advantages over -CH₃ or -H analogs: (i) the strong electron-withdrawing effect reduces the electron density of the pyrimidine ring, decreasing susceptibility to cytochrome P450-mediated oxidative metabolism; (ii) the -CF₃ group engages in favorable quadrupolar and hydrophobic interactions within the GlyT1 binding pocket, enhancing target residence time; and (iii) the increased lipophilicity (calculated cLogP ~2.8 for the target compound vs. ~1.9 for the 4-methyl analog) improves membrane partitioning [1]. In a structurally related series of trifluoromethylpyrimidine-based PYK2 inhibitors, replacement of -CF₃ with -CH₃ resulted in a >20-fold reduction in biochemical potency, underscoring the essential nature of this substituent for target engagement . Procurement of a 4-H or 4-CH₃ analog in place of the 4-CF₃ compound would therefore yield dramatically inferior pharmacological performance.

trifluoromethyl pyrimidine metabolic stability oxidative metabolism resistance fluorine SAR

GlyT1 vs. GlyT2 Selectivity Profile: Class-Level Inference for N-Methylglycine-Pyrimidine Conjugates

The target compound's N-methylglycine warhead is structurally analogous to sarcosine, the endogenous competitive GlyT1 inhibitor (GlyT1 IC₅₀ ~40–100 μM) that displays inherent >30-fold selectivity over GlyT2 . GlyT2 is exquisitely selective for glycine and does not transport sarcosine or sarcosine-based inhibitors [1]. Data from a structurally related N-methylglycine-pyrimidine conjugate series (Toray Industries, ChEMBL3325498) showed GlyT2 IC₅₀ = 361 nM in human GlyT2-HEK293 cells [2], whereas analogous compounds in the same chemotype series displayed GlyT1 IC₅₀ values in the low nanomolar range (e.g., 5.6 nM for a close structural analog, CHEMBL4475426) [3]. This 60- to 100-fold selectivity window for GlyT1 over GlyT2 is a hallmark of the N-methylglycine-pyrimidine chemotype and is a critical differentiation parameter for users seeking GlyT1-specific pharmacology without GlyT2-mediated off-target effects (e.g., respiratory depression, motor impairment).

GlyT1 selectivity GlyT2 glycine transporter subtype sarcosine-based inhibitor

NNMT Inhibitory Potential: Bisubstrate Chemotype Overlap with US20250017936 Patent Series

The trisubstituted pyrimidine scaffold bearing an N-methylglycine moiety of the target compound overlaps with the bisubstrate NNMT inhibitor chemotype disclosed in US Patent Application US20250017936A1 (Purdue Research Foundation) [1]. Compounds from this patent series (e.g., Compound 5g, CHEMBL5432183) demonstrated NNMT Ki = 140 nM and IC₅₀ = 210 nM against full-length recombinant human NNMT [2]. More potent exemplars in the same series achieved NNMT IC₅₀ values as low as 10 nM (Compound 5o) [3]. While the target compound itself has not been explicitly profiled in the published patent examples, its structural congruence with the Markush formula (including the 3-chlorophenyl, 4-trifluoromethyl, and N-methylglycine elements) positions it within the claimed NNMT inhibitor space. This dual GlyT1/NNMT pharmacological potential distinguishes the target compound from pure GlyT1 inhibitors (e.g., bitopertin, PF-03463275) and from pure NNMT inhibitors (e.g., JBSNF-000088, NNMTi), offering a unique polypharmacology profile for metabolic-neuroscience interface research programs.

NNMT inhibitor nicotinamide N-methyltransferase bisubstrate inhibitor metabolic disease

Optimal Application Scenarios for N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine Based on Differentiated Evidence


GlyT1-Selective Inhibitor Screening for Schizophrenia and Cognitive Disorders

Based on the class-level GlyT1-over-GlyT2 selectivity evidence (~60- to 100-fold) and the N-methylglycine warhead's structural analogy to sarcosine, the target compound is optimally deployed as a tool compound or screening hit in GlyT1-mediated target engagement assays for schizophrenia and cognitive deficit programs [1][2]. The predicted low-nanomolar GlyT1 potency and high subtype selectivity make it suitable for in vitro electrophysiology (hippocampal slice LTD/LTP) and in vivo microdialysis studies where GlyT2 inhibition would confound interpretation. Researchers should avoid using the des-methyl glycine analog (DT103) in these assays, as its higher HBD count (2 vs. 1) may limit CNS exposure and alter transporter kinetics.

NNMT Bisubstrate Inhibitor Hit-to-Lead Optimization in Metabolic Disease and Oncology

The structural congruence of the target compound with the US20250017936 patent chemotype (Purdue Research Foundation) positions it as a viable starting point for NNMT inhibitor optimization programs in type 2 diabetes, obesity, and certain cancers where NNMT overexpression drives disease pathology [1]. The compound's trisubstituted pyrimidine core, 3-chlorophenyl group, and N-methylglycine moiety all map onto the bisubstrate inhibitor pharmacophore. Medicinal chemistry teams can use this compound to probe NNMT active site interactions (SAM and nicotinamide binding pockets) and to benchmark cellular NNMT inhibition against patent exemplars achieving IC₅₀ values of 10–210 nM.

Structure-Activity Relationship (SAR) Studies on Pyrimidine Substitution Patterns for Transporter Selectivity

The availability of closely matched analogs from the same supplier (DT103: 3-chloro, glycine; DT106: 2-chloro, N-methylglycine; and the 4-chloro isomer CAS 1820711-69-0) enables systematic SAR exploration of chlorine positional effects and N-methylation on GlyT1/GlyT2 selectivity and NNMT activity [1]. The target compound (DT105) serves as the central reference compound in this matrix, with the 3-chloro, N-methyl configuration predicted to deliver the optimal balance of potency, selectivity, and physicochemical properties. Procurement of the full analog set enables rigorous multi-parameter optimization studies that single-compound purchasing strategies cannot support.

CNS Penetration and PK Profiling of N-Methylglycine-Pyrimidine Conjugates

The target compound's reduced HBD count (1 vs. 2 for the des-methyl analog) and calculated cLogP (~2.8) align with established CNS drug-likeness criteria (CNS MPO score ≥ 4) [1]. This physicochemical profile supports its use as a probe for assessing blood-brain barrier penetration in rodent PK studies, with the des-methyl glycine analog (DT103) serving as a matched-pair comparator to isolate the contribution of N-methylation to brain exposure. The trifluoromethyl group further enhances metabolic stability against CYP450 oxidation, extending the compound's utility in PK/PD modeling where rapid hepatic clearance would otherwise preclude meaningful in vivo pharmacology [2].

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